2,4-Dimethoxy-5-(trifluoromethyl)pyridine

描述

Structural Characteristics and Nomenclature

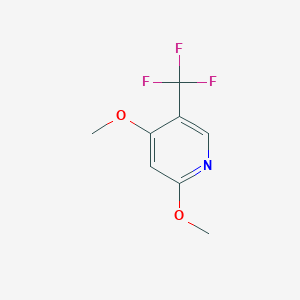

2,4-Dimethoxy-5-(trifluoromethyl)pyridine exhibits a distinctive molecular architecture characterized by a six-membered pyridine ring bearing three strategically positioned substituents. The compound possesses two methoxy groups (-OCH₃) located at the 2 and 4 positions of the pyridine ring, along with a trifluoromethyl group (-CF₃) positioned at the 5 position. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. The Chemical Abstracts Service has assigned the unique identifier 1227570-73-1 to this compound, facilitating its identification across scientific databases and commercial suppliers. The molecular formula C₈H₈F₃NO₂ reflects the precise atomic composition, with a molecular weight of 207.14 daltons.

The structural configuration significantly influences the compound's physicochemical properties. The presence of the trifluoromethyl group enhances lipophilicity, as evidenced by the calculated logarithm of partition coefficient value of 2.1176, which indicates favorable membrane permeability characteristics. The methoxy substituents contribute to the compound's electron-donating capacity while maintaining relatively low topological polar surface area of 31.35 square angstroms, suggesting good bioavailability potential.

The three-dimensional molecular geometry demonstrates the characteristic planar nature of the pyridine ring system with the substituents extending outward in specific orientations. The trifluoromethyl group, with its highly electronegative fluorine atoms, creates a strong electron-withdrawing effect that modulates the electronic density distribution across the pyridine ring. This electronic perturbation influences both the chemical reactivity and the biological interactions of the molecule.

Historical Development in Organofluorine Chemistry

The development of this compound occurs within the broader historical context of organofluorine chemistry, which has evolved significantly since the early twentieth century. Organofluorine chemistry encompasses the study of organic compounds containing carbon-fluorine bonds, which have become increasingly important due to their unique properties and widespread applications. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole.

The historical progression of trifluoromethylpyridine chemistry reflects the growing recognition of fluorine's capacity to enhance molecular properties in pharmaceutical and agrochemical applications. Trifluoromethylpyridine and its intermediates have gained fundamental importance as key structural ingredients for developing numerous agrochemical and pharmaceutical compounds. The incorporation of trifluoromethyl groups into pyridine-based structures emerged as researchers discovered that fluorine substitution could dramatically improve metabolic stability, bioavailability, and target selectivity.

The distinctive properties of organofluorine compounds arise from several fundamental characteristics of the carbon-fluorine bond. The bond length of approximately 1.4 angstroms is relatively short, while the van der Waals radius of fluorine at 1.47 angstroms closely resembles that of hydrogen at 1.2 angstroms. This similarity in size allows fluorine to serve as an effective bioisostere for hydrogen, enabling the development of fluorinated analogs that maintain biological activity while exhibiting improved pharmacological properties.

The electronegativity of fluorine, measuring 3.98 on the Pauling scale, represents the highest value among all elements, resulting in highly polarized carbon-fluorine bonds with dipole moments of 1.41 Debye. This high electronegativity contributes to the unique chemical behavior of trifluoromethyl-substituted compounds, including their resistance to metabolic degradation and their ability to modulate protein-ligand interactions through distinctive electronic effects.

The low polarizability of fluorine, measured at 0.56 × 10⁻²⁴ cubic centimeters, leads to weak dispersion forces between fluorinated molecules. This property often results in reduced boiling points upon fluorination and contributes to the simultaneous hydrophobic and lipophobic characteristics observed in highly fluorinated compounds, distinguishing them from other halogenated analogs that typically exhibit increased lipophilicity.

The synthetic approaches for preparing trifluoromethylpyridine derivatives have evolved considerably, with modern methodologies employing sophisticated catalytic systems and controlled reaction conditions to optimize yield and selectivity. Industrial production often utilizes continuous flow reactors and advanced purification techniques to facilitate large-scale manufacturing while maintaining high purity standards. These technological advances have enabled the widespread incorporation of trifluoromethylpyridine motifs into contemporary drug discovery and agrochemical development programs.

属性

IUPAC Name |

2,4-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-7(14-2)12-4-5(6)8(9,10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBOHLDEDWMBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269147 | |

| Record name | 2,4-Dimethoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-73-1 | |

| Record name | 2,4-Dimethoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- The synthesis often begins with 2,3-dichloro-5-trifluoromethylpyridine or related halogenated pyridines as precursors.

- Selective fluorination and cyanidation steps are used to introduce substituents at specific positions.

- Methoxylation (introduction of methoxy groups) is performed via nucleophilic aromatic substitution or methylation of hydroxyl precursors.

Fluorination and Cyanidation Steps (Related Pyridine Analogues)

A representative method from patent CN107286087B describes a two-step process for preparing trifluoromethyl-substituted pyridines with halogen and cyano groups, which can be adapted or serve as a basis for methoxy-substituted derivatives:

| Step | Description | Reagents & Conditions | Outcome & Yield |

|---|---|---|---|

| 1 | Fluorination of 2,3-dichloro-5-trifluoromethylpyridine | Catalyst (e.g., tetrabutylammonium bromide), fluorinating agent (KF preferred), solvent (DMAC), 140-170 °C, 5-10 h | 2-fluoro-3-chloro-5-trifluoromethylpyridine, high purity, good yield |

| 2 | Cyanidation of fluorinated intermediate | Catalyst (e.g., tetrabutylammonium bromide), cyanide reagent, solvent (dichloroethane preferred), room temp to mild heating | 2-cyano-3-chloro-5-trifluoromethylpyridine, purity ~99.5%, yield ~90% |

This method demonstrates the importance of catalyst choice, solvent system, and temperature control to achieve high selectivity and yield. Although this exact route targets cyano and chloro substituents, similar conditions can be optimized for methoxylation reactions on trifluoromethylpyridines.

Methoxylation Techniques

For introducing methoxy groups at the 2 and 4 positions, nucleophilic aromatic substitution (SNAr) is commonly employed where chloro or fluoro substituents are replaced by methoxy groups using methoxide ions under controlled conditions:

- Typical conditions : Reaction of halogenated trifluoromethylpyridine with sodium methoxide or potassium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Temperature : Moderate heating (80-140 °C) to facilitate substitution.

- Catalysts : Phase transfer catalysts or ionic liquids may be used to enhance reaction rates and selectivity.

This approach leverages the activating effect of the trifluoromethyl group and the leaving group ability of halogens to selectively install methoxy groups.

Alternative Synthetic Routes

- Condensation and cyclization methods : Some literature reports involve the synthesis of substituted pyridines via condensation of suitable amines and aldehydes followed by cyclization and functional group modifications. For example, pyridine-2-amine derivatives can be prepared via condensation with pyridine-2-carbaldehyde and subsequent transformations.

- Multi-step synthesis from difluoroacetic anhydride : Although focused on difluoromethyl pyridines, this method highlights scalable, practical routes that avoid harsh fluorinating agents and could be adapted for trifluoromethyl analogues.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Preferred Conditions | Notes |

|---|---|---|---|

| Starting material | 2,3-dichloro-5-trifluoromethylpyridine or similar | Commercially available or synthesized | Basis for substitution reactions |

| Fluorinating agent | KF (Potassium fluoride) | 1.1-2 equivalents, 140-170 °C | Ensures selective fluorination |

| Catalyst | Tetrabutylammonium bromide or similar | 0.05-0.1 molar equiv. | Phase transfer catalyst for substitution |

| Solvent for fluorination | N,N-Dimethylacetamide (DMAC) | 3-5 times mass of substrate | High boiling point, polar aprotic |

| Cyaniding reagent | Sodium cyanide or equivalents | Room temperature to mild heating | For cyano group introduction |

| Solvent for cyanidation | 1,2-Dichloroethane preferred | 3-5 times mass of substrate | Facilitates reaction and post-treatment |

| Methoxylation | Sodium or potassium methoxide | 80-140 °C, polar aprotic solvent | Replaces halogens with methoxy groups |

| Purification | Silica gel chromatography or recrystallization | - | Ensures high purity (>99%) |

Research Findings and Practical Considerations

- The fluorination and cyanidation steps are mild and scalable, suitable for industrial production with yields up to 90% and product purity exceeding 99.5%.

- Methoxylation requires careful control of temperature and reagent stoichiometry to avoid side reactions or incomplete substitution.

- Phase transfer catalysts significantly improve reaction rates and selectivity in nucleophilic aromatic substitution.

- Solvent choice impacts solubility, reaction kinetics, and ease of product isolation; high-boiling polar aprotic solvents are preferred for substitution reactions.

- Large-scale synthesis protocols emphasize safety, cost-effectiveness, and minimizing hazardous reagents, as seen in analogous pyridine derivatives.

生物活性

2,4-Dimethoxy-5-(trifluoromethyl)pyridine is a pyridine derivative with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methoxy groups and a trifluoromethyl group at specific positions. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes, which may disrupt metabolic pathways in target organisms.

- Interaction with Cellular Targets : Its structure allows for specific binding to proteins involved in critical biological processes, enhancing its efficacy as an antimicrobial agent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against species like Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary findings suggest potential efficacy against viruses such as SARS-CoV-2, making it a candidate for further investigation in the context of viral infections.

Case Studies

- Antitubercular Activity : A study conducted on a library of compounds, including this compound, demonstrated significant inhibition of Mycobacterium tuberculosis. At a concentration of 10 μM, the compound exhibited over 80% growth inhibition in preliminary assays .

- Structure-Activity Relationship (SAR) Studies : Research focusing on SAR has shown that modifications to the methoxy and trifluoromethyl groups can enhance or diminish biological activity. For instance, compounds with additional hydrophobic groups at the C5 position displayed improved anti-tubercular activity compared to their simpler analogs .

科学研究应用

Pharmaceutical Development

2,4-Dimethoxy-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds due to its ability to serve as an intermediate in chemical reactions. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating diseases through modulation of biochemical pathways.

- Case Study : A study highlighted its anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, demonstrating an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib.

Agrochemical Applications

The compound plays a significant role in the agrochemical sector, particularly in the development of crop protection products. The trifluoromethyl group enhances the efficacy of pesticides and herbicides.

- Example : The synthesis of fluazinam, a potent fungicide, incorporates this compound as a key building block. Its superior pest control properties have been attributed to its unique chemical structure .

Anti-Cancer Activity

A notable study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with this compound exhibited significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, supporting its potential as an anti-cancer agent.

Agrochemical Efficacy

Research has demonstrated that derivatives containing the trifluoromethyl-pyridine structure exhibit superior pest control properties compared to traditional compounds. For instance, pyridalyl, developed by Sumitomo Chemical Co., showcases enhanced insecticidal activity due to its structural characteristics .

相似化合物的比较

Insecticidal Activity

Key Insight: The 2,4-dimethoxy substitution in the title compound enhances target selectivity and reduces off-target toxicity compared to the 5-amino analog, which exhibits severe hematological toxicity .

Structural and Electronic Effects

- Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and stability but may introduce steric clashes in receptor-binding pockets, as observed in CNS ligands .

- Positional Isomerism : 5-CF₃ substitution (vs. 3-CF₃) optimizes nematocidal activity, highlighting the importance of substituent placement .

常见问题

Q. What are the established synthetic routes for 2,4-dimethoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or regioselective functionalization of pyridine precursors. For example, halogenated pyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine ) can undergo methoxylation using sodium methoxide in methanol under reflux. Optimization includes controlling temperature (70–90°C), stoichiometry of methoxide (2–3 equivalents), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Alternative routes may involve direct trifluoromethylation using Cu-mediated cross-coupling, but yields are often lower (~40–60%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : NMR identifies methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). NMR detects the trifluoromethyl group (δ -60 to -65 ppm).

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H] at m/z 238.0692 for CHFNO).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or rotational isomers. Repetition under anhydrous conditions or using deuterated solvents (CDCl) resolves discrepancies .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization of this compound?

The trifluoromethyl group directs electrophilic substitution to the meta position (C-3) due to its strong -I effect, while methoxy groups at C-2 and C-4 activate ortho/para positions. Competition between these effects can lead to mixed regioselectivity. For example, nitration with HNO/HSO predominantly yields the C-3 nitro derivative (~70%), with minor products at C-6 (~20%). Computational studies (DFT) or directing-group strategies (e.g., using boronic acids in Suzuki couplings) improve selectivity .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of derivatives, and how are they addressed?

Intermediate instability (e.g., halogenated or nitroso derivatives) complicates isolation. Techniques include:

- In-situ monitoring : ReactIR or LC-MS tracks transient species.

- Low-temperature quenching : Using dry ice/acetone baths (-78°C) stabilizes reactive intermediates.

For example, a nitro intermediate in the synthesis of agrochemical precursors decomposes above -20°C, requiring rapid freeze-drying for characterization .

Q. How do steric and electronic factors affect the compound’s utility in coordination chemistry or catalysis?

The trifluoromethyl group enhances Lewis acidity at adjacent sites, enabling metal coordination (e.g., Pd or Cu for cross-coupling). However, steric hindrance from methoxy groups limits ligand flexibility. Applications include:

- Catalytic systems : Pd(II) complexes of this pyridine derivative catalyze C–H activation in arylations (TOF up to 120 h).

- Luminescent materials : When paired with Ir(III), it forms greenish-blue emitters for OLEDs (EQE ~25–30%) .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be reconciled in pharmacological studies?

Variability arises from assay conditions (pH, solvent) or off-target effects. Strategies include:

- Dose-response profiling : Establish EC/IC curves across concentrations (1 nM–100 μM).

- Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate electronic effects.

For instance, in kinase inhibition assays, the trifluoromethyl group enhances binding affinity (K = 12 nM vs. 45 nM for non-CF analogs) but may antagonize allosteric sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。